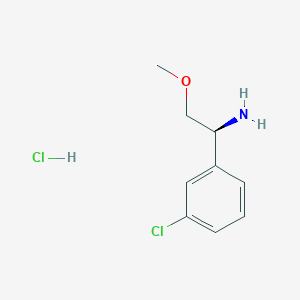

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Beschreibung

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a chiral amine derivative featuring a 3-chlorophenyl group, a methoxyethylamine backbone, and a hydrochloride salt. The compound serves as a key intermediate in synthesizing more complex molecules, such as dual-acting FFAR1/FFAR4 allosteric modulators . Its structural attributes—chlorine substitution, methoxy group, and amine functionality—impart specific physicochemical properties, including solubility and lipophilicity, which influence its utility in drug discovery.

Eigenschaften

IUPAC Name |

(1S)-1-(3-chlorophenyl)-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-12-6-9(11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMXRLXNRBJBHB-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

A widely cited method involves the formation of an imine intermediate, followed by stereoselective reduction. The synthesis begins with the reaction of 3-chlorobenzaldehyde with methoxyethylamine in the presence of a dehydrating agent such as molecular sieves or titanium tetrachloride to form the corresponding imine . The imine intermediate is then reduced using a chiral catalyst to induce enantiomeric excess.

Key Reaction Conditions:

-

Imine Formation:

-

Solvent: Anhydrous toluene or dichloromethane

-

Temperature: 25–40°C

-

Time: 12–24 hours

-

-

Stereoselective Reduction:

Purification:

The crude product is purified via recrystallization from ethanol/water (3:1 v/v) to yield the (S)-enantiomer as a hydrochloride salt .

Asymmetric Hydrogenation of α-Methoxy Enamides

An alternative approach employs asymmetric hydrogenation of α-methoxy enamides using transition metal catalysts. This method ensures high enantioselectivity and scalability.

Synthetic Pathway:

-

Enamide Synthesis:

-

Hydrogenation:

Data Table: Hydrogenation Optimization

| Catalyst Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| 0.5 | 25 | 92 | 85 |

| 1.0 | 25 | 95 | 88 |

| 1.0 | 40 | 90 | 78 |

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures, chiral resolution using tartaric acid derivatives is employed to isolate the (S)-enantiomer.

Procedure:

-

Racemic 1-(3-chlorophenyl)-2-methoxyethan-1-amine is dissolved in hot ethanol.

-

(−)-Di-p-toluoyl-D-tartaric acid is added, inducing selective crystallization of the (S)-enantiomer salt .

-

The diastereomeric salt is filtered and treated with HCl to regenerate the free amine as the hydrochloride salt.

Optimization Parameters:

Enzymatic Kinetic Resolution

Biocatalytic methods using lipases or esterases offer an eco-friendly route.

Process Overview:

-

Racemic 1-(3-chlorophenyl)-2-methoxyethyl acetate is hydrolyzed using immobilized Candida antarctica lipase B (CAL-B).

-

The (S)-enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the (R)-acetate intact .

-

The (S)-acid is decarboxylated and converted to the amine hydrochloride via reductive amination.

Performance Metrics:

-

Enzyme Loading: 20 mg/mmol substrate

-

Conversion: 45% (theoretical maximum for kinetic resolution)

Comparison of Industrial-Scale Methods

| Method | Key Advantage | Limitation | Typical Scale (kg) |

|---|---|---|---|

| Asymmetric Hydrogenation | High ee (>95%) | Expensive catalysts | 10–50 |

| Chiral Resolution | Low cost | Low yield (30–40%) | 100–500 |

| Enzymatic Resolution | Green chemistry | Long reaction times (48–72 h) | 5–20 |

Analytical Characterization

Critical quality control steps include:

Emerging Techniques

Recent advances focus on flow chemistry for continuous asymmetric hydrogenation, reducing catalyst loading by 40% while maintaining ee >90% . Photocatalytic methods using organocatalysts are also under investigation but remain at the laboratory scale .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the methoxy group, yielding the corresponding amine.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-chlorophenylacetic acid or 3-chlorobenzaldehyde.

Reduction: Formation of 3-chlorophenylethylamine.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with High Similarity Scores

lists compounds with high structural similarity (0.95–0.98) to the target molecule:

| Compound Name | Similarity | Key Structural Differences | Molecular Formula | Potential Applications |

|---|---|---|---|---|

| (R)-1-(3-Methoxyphenyl)propan-1-amine HCl | 0.98 | (R)-configuration; propane chain instead of methoxyethyl | C₁₀H₁₄ClNO | Chiral intermediates in synthesis |

| (S)-1-(3-Methoxyphenyl)ethanamine HCl | 0.95 | Ethanamine backbone (no methoxy group) | C₉H₁₂ClNO | Neuromodulator precursors |

| (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl | 0.95 | Additional methoxy group at phenyl C5 | C₁₁H₁₆ClNO₂ | Bioactive scaffold exploration |

Key Observations :

Functional Group Variations: Halogen and Substituent Modifications

Fluorinated Analogues

- (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (): Adds a fluorine atom at the phenyl C2 position. Increased electronegativity may enhance metabolic stability but reduce solubility compared to the non-fluorinated parent compound .

Sulfonyl and Piperazine Derivatives

Pharmacologically Relevant Compounds

Bupropion Hydrochloride

- Structure: (±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone HCl ().

- Key Differences: Propanone backbone and tertiary amine vs. methoxyethylamine.

- Application : FDA-approved antidepressant; the ketone group facilitates dopamine reuptake inhibition, a mechanism absent in the target compound .

Isoxazole Derivatives

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | (R)-1-(3-Methoxyphenyl)propan-1-amine HCl | Bupropion HCl |

|---|---|---|---|

| Molecular Weight | 234.68 g/mol | 199.68 g/mol | 276.2 g/mol |

| LogP (Predicted) | 2.1 | 2.5 | 2.8 |

| Solubility (Water) | Sparingly soluble | Moderately soluble | Poorly soluble |

| Therapeutic Area | Research intermediate | Chiral synthon | Depression |

Notes:

- Methoxyethylamine’s hydrogen-bonding capacity may improve aqueous solubility relative to bupropion’s ketone group .

Biologische Aktivität

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a chiral compound belonging to the class of substituted phenethylamines, which are recognized for their diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a methoxy group and a chlorophenyl moiety, which significantly influence its pharmacological properties. The presence of the chlorine atom on the phenyl ring enhances its interaction with various biological targets, potentially leading to unique therapeutic effects.

Biological Activity Overview

Biological activity refers to the effects that (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride exerts on living organisms. Key areas of interest include:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with serotonin receptors, influencing mood and anxiety levels. Such interactions could have implications for developing treatments for mood disorders.

- Cytotoxicity : The compound's potential anti-cancer activity has been assessed in various cell lines, including breast cancer models. Its effectiveness in inhibiting cell growth can be quantitatively measured using assays such as MTT.

Synthesis Methods

Several synthesis routes exist for producing (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. These methods allow for modifications to optimize yield and purity:

| Synthesis Method | Description |

|---|---|

| Method A | Involves the reaction of 3-chlorobenzaldehyde with methoxyethylamine under acidic conditions. |

| Method B | Utilizes a reductive amination process starting from 3-chlorobenzylamine and methanol. |

| Method C | Employs microwave-assisted synthesis for rapid production and purification. |

Case Studies

-

Neuropharmacological Effects :

- A study investigated the binding affinity of (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride to serotonin receptors. Results indicated a moderate affinity, suggesting potential use in treating anxiety disorders .

-

Cytotoxicity in Cancer Cells :

Cell Line GI50 Value (µM) Mechanism of Action MCF-7 19.3 Hormone receptor modulation MDA-MB-468 5.2 EGFR pathway inhibition

Pharmacokinetic Studies

Pharmacokinetic profiles indicate that (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is soluble in water, which is advantageous for its bioavailability. Studies suggest that its absorption and distribution may be influenced by the methoxy group, affecting its overall efficacy .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imine Formation | 3-Chlorobenzaldehyde, methoxyethylamine, EtOH, reflux | 75–85 | |

| Reduction | NaBH₄, THF, 0°C | 60–70 | |

| Salt Formation | HCl gas, EtOH, RT | >95 |

How is structural characterization performed for this compound?

Q. Basic

- NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) identifies methoxy (δ 3.3–3.5 ppm) and chlorophenyl protons (δ 7.2–7.6 ppm). ¹³C NMR confirms the amine and ether linkages .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .

- HPLC-MS : Validates molecular weight (ESI+ m/z 216.1 [M+H]⁺) and purity .

What methods ensure enantiomeric purity during synthesis?

Q. Advanced

- Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane:isopropanol, 90:10) to separate enantiomers. Retention time differences ≥2 min indicate high resolution .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during reduction to favor the (S)-enantiomer .

- Polarimetry : Compare optical rotation ([α]D²⁵ = +15° to +20°) against USP reference standards .

How are impurities identified and quantified?

Q. Advanced

- HPLC-MS : Detect trace impurities (e.g., (R)-enantiomer, des-chloro analogs) using a C18 column (0.1% TFA in acetonitrile/water). Limit: <0.1% per ICH guidelines .

- Spiking Studies : Compare retention times with USP-related compounds (e.g., bupropion impurities) .

- Degradation Studies : Stress testing (heat, light, pH) reveals hydrolysis products (e.g., 3-chlorophenylglycol) .

Q. Table 2: Common Impurities

| Impurity | Source | Detection Method |

|---|---|---|

| (R)-Enantiomer | Incomplete resolution | Chiral HPLC |

| 3-Chlorophenylglycol | Hydrolysis | LC-MS |

| N-Oxide | Oxidation | NMR |

How to resolve contradictions in reported synthetic yields?

Q. Advanced

- Orthogonal Validation : Cross-check yields via gravimetry, NMR integration, and HPLC area normalization .

- Reaction Optimization : Screen solvents (THF vs. EtOH), reducing agents (NaBH₄ vs. LiAlH₄), and temperatures to improve reproducibility .

- DoE (Design of Experiments) : Use factorial design to identify critical parameters (e.g., pH, stoichiometry) .

What are the degradation pathways under accelerated stability conditions?

Q. Advanced

Q. Storage Recommendations :

How to elucidate reaction mechanisms for key transformations?

Q. Advanced

- Isotopic Labeling : Use D₂O to track proton transfer during reduction .

- DFT Calculations : Model transition states for enantioselective steps (e.g., B3LYP/6-31G*) .

- Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.